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molecular formula C19H19ClN2O2S B8769222 4-(4-Chlorophenyl)-1-(p-tolylsulphonyl)piperidine-4-carbonitrile CAS No. 42138-31-8

4-(4-Chlorophenyl)-1-(p-tolylsulphonyl)piperidine-4-carbonitrile

Cat. No. B8769222
M. Wt: 374.9 g/mol
InChI Key: ZEGYIHGGFOWHNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04072686

Procedure details

To a solution of 60.3 parts of 4-chlorophenylacetonitrile and 118 parts of N,N-bis(2-chloroethyl)-4-toluenesulfonamide in 720 parts of dried benzene under N2 there is added portionwise with stirring at 10°-13° C 32.6 parts of sodamide. The cooling bath is then removed and the mixture is stirred for one hour during which time the temperature rises to 70° C and then falls back to 43° C. Ice cold water is added to the mixture and a fine solid forms. This is separated by filtration and washed successively with water and benzene and dried and then triturated in boiling methanol. The undissolved solid is separated by filtration, washed with water and dried to give 1-(4-toluenesulfonyl)-4-(4-chlorophenyl)-4-piperidinecarbonitrile melting at about 202°-206° C.
[Compound]
Name
60.3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#[N:10])=[CH:4][CH:3]=1.Cl[CH2:12][CH2:13][N:14]([CH2:25][CH2:26]Cl)[S:15]([C:18]1[CH:23]=[CH:22][C:21]([CH3:24])=[CH:20][CH:19]=1)(=[O:17])=[O:16].[NH2-].[Na+]>C1C=CC=CC=1>[C:21]1([CH3:24])[CH:20]=[CH:19][C:18]([S:15]([N:14]2[CH2:25][CH2:26][C:8]([C:5]3[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=3)([C:9]#[N:10])[CH2:12][CH2:13]2)(=[O:17])=[O:16])=[CH:23][CH:22]=1 |f:2.3|

Inputs

Step One
Name
60.3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)CC#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCN(S(=O)(=O)C1=CC=C(C=C1)C)CCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH2-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for one hour during which time the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath is then removed
CUSTOM
Type
CUSTOM
Details
rises to 70° C
CUSTOM
Type
CUSTOM
Details
falls back to 43° C
ADDITION
Type
ADDITION
Details
Ice cold water is added to the mixture
CUSTOM
Type
CUSTOM
Details
This is separated by filtration
WASH
Type
WASH
Details
washed successively with water and benzene
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
triturated
CUSTOM
Type
CUSTOM
Details
The undissolved solid is separated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N1CCC(CC1)(C#N)C1=CC=C(C=C1)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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